molecular formula C9H13NO2S B2575445 ([2-(Methylamino)ethyl]sulfonyl)benzene CAS No. 404033-91-6; 61097-92-5

([2-(Methylamino)ethyl]sulfonyl)benzene

Cat. No.: B2575445
CAS No.: 404033-91-6; 61097-92-5
M. Wt: 199.27
InChI Key: PZBLTCZCXLHCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

([2-(Methylamino)ethyl]sulfonyl)benzene, also known as N-Methyl-2-(phenylsulfonyl)ethan-1-amine, is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol [ 1 ][ 5 ]. It is identified by CAS Number 61097-92-5 and appears as a clear brown viscous liquid that should be stored at 0-8°C [ 5 ]. This compound is offered with a high purity of ≥96% (HPLC) and is intended for Research Use Only, not for diagnostic or therapeutic procedures. This chemical serves as a versatile building block in scientific research. It is widely utilized as a key intermediate in pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders, where it helps enhance drug efficacy and safety profiles [ 5 ]. In biochemical research, it is employed in studies concerning enzyme inhibition and receptor binding, providing critical insights into cellular mechanisms and identifying potential new therapeutic targets [ 5 ]. Furthermore, research on structurally related sulfonyl-containing phenols demonstrates potential antibacterial properties, showing particular activity against Gram-positive bacteria like Staphylococcus aureus [ 6 ]. Beyond life sciences, its unique chemical properties are exploited in material science for developing advanced polymers and coatings, and in agricultural chemistry for formulating more effective agrochemicals [ 5 ].

Properties

IUPAC Name

2-(benzenesulfonyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-10-7-8-13(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLTCZCXLHCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between ([2-(Methylamino)ethyl]sulfonyl)benzene and similar sulfonamide/ester derivatives:

Compound Core Structure Functional Groups/Substituents Key Applications/Notes
This compound Benzene + sulfonyl + ethylamine -SO₂-, -CH₂CH₂-NHCH₃ Potential intermediate or bioactive agent
Metsulfuron-methyl ester [1] Benzoate + sulfonylurea + triazine -SO₂-, urea linkage, methoxy-triazine Herbicide (sulfonylurea class)
Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate [2] Benzoate + sulfonamide -SO₂-, -N(CH₃)(C₃H₇), ester Crystallography study; benzothiazine precursor
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate [3] Benzenesulfonylcarbamate + amide -SO₂-, carbamate, -NHCO-(aryl), chloro-methoxy Pharmacopoeia reference standard
Key Observations:
  • Sulfonyl Group Role: All compounds utilize the sulfonyl group for electronic effects and stability.
  • Substituent Impact: The 2-(methylamino)ethyl group in the target compound introduces basicity, distinguishing it from the neutral propyl group in [2] or the bioactive carbamate in [3].

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the sulfonyl group in ([2-(Methylamino)ethyl]sulfonyl)benzene derivatives?

  • Methodological Answer : The sulfonyl group can be introduced via oxidation of thioethers (e.g., using H2O2 or KMnO4 under acidic conditions) or through coupling reactions with sulfonating agents like sulfonyl chlorides. For example, in related sulfonamide syntheses, sulfonyl chlorides react with amines under basic conditions (e.g., pyridine or triethylamine) to form stable sulfonamide bonds .
  • Key Reaction :
    R-SHOxidizing AgentR-SO2-XAmineR-SO2-NHR’\text{R-SH} \xrightarrow{\text{Oxidizing Agent}} \text{R-SO}_2\text{-X} \xrightarrow{\text{Amine}} \text{R-SO}_2\text{-NHR'}

Q. How can researchers optimize purification techniques for this compound analogs?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients) are effective. For thermally stable derivatives, vacuum sublimation may reduce impurities. Evidence from crystallography studies highlights the importance of controlled cooling rates to obtain high-purity crystals .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm methylamino and sulfonyl group positions (e.g., sulfonyl protons appear downfield at δ 3.0–3.5 ppm) .
  • IR : Strong S=O stretching vibrations near 1150–1350 cm<sup>-1</sup> .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data in spectroscopic results for sulfonyl-containing compounds be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphism, solvent effects, or tautomerism. Cross-validate using X-ray crystallography (as in ) to confirm solid-state structures. For dynamic systems, variable-temperature NMR or DFT calculations can elucidate conformational equilibria .

Q. What strategies improve reaction yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Optimize Stepwise Conditions : Use protective groups (e.g., Boc for amines) to prevent side reactions .
  • Catalysis : Palladium catalysts for Suzuki couplings in aryl-sulfonyl intermediates (e.g., 85% yield achieved with Pd(PPh3)4 and Na2CO3 in DMF) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield in sulfonamide formation .

Q. How do electronic effects of substituents influence the reactivity of the sulfonyl group in these compounds?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance sulfonyl group electrophilicity, accelerating nucleophilic substitution. Hammett studies (σ values) correlate substituent effects with reaction rates . For example:
    log(k/k0)=ρσ\log(k/k_0) = \rho\sigma

Where ρ > 0 indicates electrophilic reactivity.

Q. What are the stability profiles of this compound derivatives under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Degradation occurs in strong acids (pH < 2) via sulfonyl group hydrolysis. Buffered solutions (pH 5–7) enhance stability .
  • Thermal Stability : TGA data show decomposition >200°C, but storage at 4°C in inert atmospheres (N2) prevents oxidation .
    • Analytical Tools : Use HPLC with UV detection to monitor degradation products .

Q. How can computational methods predict the biological activity of sulfonyl-containing analogs?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) to assess binding affinities to target enzymes (e.g., dihydropteroate synthase in antibacterial studies) .
  • QSAR Models : Correlate logP and polar surface area with membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.